molecular formula C10H8F3NOS B2717968 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 109052-21-3

3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2717968
CAS No.: 109052-21-3
M. Wt: 247.24
InChI Key: KEKWCAINDSWEGE-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to the presence of both the trifluoromethyl group and the thiazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NOS/c11-10(12,13)7-1-3-8(4-2-7)14-6-16-5-9(14)15/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKWCAINDSWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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